molecular formula C18H12FN3O4S2 B12113022 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12113022
M. Wt: 417.4 g/mol
InChI Key: OKLXMOLPNYJPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a thiadiazole ring, and a pyrrolone core

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylcarbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Introduction of the fluorophenyl group: The furan-2-ylcarbonyl chloride is then reacted with 2-fluoroaniline to form the corresponding amide.

    Cyclization and introduction of the thiadiazole ring: The amide is then subjected to cyclization reactions involving thiourea and other reagents to form the thiadiazole ring.

    Formation of the pyrrolone core: The final step involves the formation of the pyrrolone core through intramolecular cyclization and oxidation reactions.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one include:

    5-(2-fluorophenyl)furan-2-carbaldehyde: This compound shares the fluorophenyl and furan groups but lacks the thiadiazole and pyrrolone rings.

    5-(2-fluorophenyl)furan-2-carboxamide: Similar to the carbaldehyde, this compound has the fluorophenyl and furan groups but differs in the functional groups attached to the furan ring.

The uniqueness of this compound lies in its combination of multiple functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C18H12FN3O4S2

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12FN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-5-2-3-6-10(9)19)12(15(24)16(22)25)14(23)11-7-4-8-26-11/h2-8,13,24H,1H3

InChI Key

OKLXMOLPNYJPOK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.